molecular formula C7H7Cl2NO3S B12574748 Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- CAS No. 302942-36-5

Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)-

Cat. No.: B12574748
CAS No.: 302942-36-5
M. Wt: 256.11 g/mol
InChI Key: JAXKPWSBJCIWDY-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a 3,5-dichloro-4-hydroxyphenyl moiety, which imparts specific chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of chlorine atoms can result in various substituted derivatives.

Scientific Research Applications

Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methanesulfonamide, N-(3,5-dichloro-4-hydroxyphenyl)- can be compared with other similar compounds, such as:

    Methanesulfonamide, N-(3,5-dichloro-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methanesulfonamide, N-(3,5-dichloro-4-aminophenyl)-: Contains an amino group instead of a hydroxyl group.

    Methanesulfonamide, N-(3,5-dichloro-4-nitrophenyl)-: Features a nitro group instead of a hydroxyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

CAS No.

302942-36-5

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H7Cl2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3

InChI Key

JAXKPWSBJCIWDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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